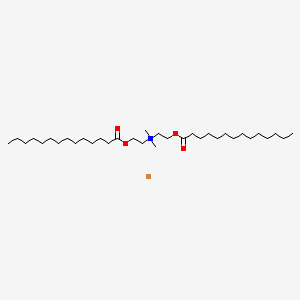

Ethanaminium, N,N-dimethyl-2-((1-oxotetradecyl)oxy)-N-(2-((1-oxotetradecyl)oxy)ethyl)-, bromide

Beschreibung

Ethanaminium, N,N-dimethyl-2-((1-oxotetradecyl)oxy)-N-(2-((1-oxotetradecyl)oxy)ethyl)-, bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants. This compound, with its long alkyl chains, is likely to exhibit surface-active properties, making it useful in various industrial and medical applications.

Eigenschaften

CAS-Nummer |

108418-29-7 |

|---|---|

Molekularformel |

C34H68BrNO4 |

Molekulargewicht |

634.8 g/mol |

IUPAC-Name |

dimethyl-bis(2-tetradecanoyloxyethyl)azanium;bromide |

InChI |

InChI=1S/C34H68NO4.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-33(36)38-31-29-35(3,4)30-32-39-34(37)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

LXDVUEFKNVGEBT-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines. For this compound, the synthesis might involve the following steps:

Alkylation of Dimethylamine: Dimethylamine reacts with a long-chain alkyl halide (such as tetradecyl bromide) to form N,N-dimethyltetradecylamine.

Etherification: The resulting amine undergoes etherification with a suitable alkylating agent to introduce the oxyethyl groups.

Quaternization: The final step involves the quaternization of the tertiary amine with an alkyl halide (such as ethyl bromide) to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of quaternary ammonium compounds often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Quaternary ammonium compounds can undergo various chemical reactions, including:

Substitution Reactions: These compounds can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.

Oxidation and Reduction: While quaternary ammonium compounds are generally stable, they can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as hydroxide ions or alkoxide ions can react with quaternary ammonium compounds.

Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chains.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of new quaternary ammonium compounds with different alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, quaternary ammonium compounds are used as phase transfer catalysts, which facilitate the transfer of reactants between different phases (e.g., organic and aqueous phases) to enhance reaction rates.

Biology and Medicine

In biology and medicine, these compounds are known for their antimicrobial properties. They are used in disinfectants, antiseptics, and preservatives. Their ability to disrupt microbial cell membranes makes them effective against a wide range of pathogens.

Industry

In industry, quaternary ammonium compounds are used as surfactants in detergents and fabric softeners. Their surface-active properties help in emulsifying and dispersing oils and dirt.

Wirkmechanismus

The antimicrobial action of quaternary ammonium compounds involves the disruption of microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzalkonium Chloride: A widely used quaternary ammonium compound with strong antimicrobial properties.

Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antiseptic.

Uniqueness

Ethanaminium, N,N-dimethyl-2-((1-oxotetradecyl)oxy)-N-(2-((1-oxotetradecyl)oxy)ethyl)-, bromide is unique due to its specific alkyl chain length and ether linkages, which may impart distinct surface-active and antimicrobial properties compared to other quaternary ammonium compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.